Sodium picofosfate
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Overview
Description
. It is a prodrug that is metabolized in the colon to its active form, which stimulates bowel movements by increasing peristalsis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium picofosfate is synthesized from bisacodyl through a series of reactions including hydrolysis and sulfation . The process involves the hydrolysis of bisacodyl to produce an intermediate, which is then subjected to sulfation to yield this compound. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high purity and yield.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple and efficient, allowing for the production of high-purity this compound that meets the quality standards required by pharmacopeias .
Chemical Reactions Analysis
Types of Reactions: Sodium picofosfate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, leading to the formation of various degradation products.
Major Products: The primary product of the hydrolysis of this compound is bis-(p-hydroxy-phenyl)-pyridyl-2-methane, which is responsible for its laxative effects .
Scientific Research Applications
Sodium picofosfate has several applications in scientific research:
Mechanism of Action
Sodium picofosfate is a prodrug that is hydrolyzed by colonic bacteria to form the active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM) . This active compound acts directly on the colonic mucosa to stimulate peristalsis, thereby promoting bowel movements . The mechanism involves the inhibition of water and electrolyte absorption and the stimulation of their secretion into the intestinal lumen .
Comparison with Similar Compounds
Magnesium citrate: A saline laxative that works by drawing water into the intestines to induce bowel movements.
Uniqueness: this compound is unique in its mechanism of action as a prodrug that is activated by colonic bacteria. This targeted activation reduces systemic side effects and enhances its efficacy as a laxative .
Properties
CAS No. |
36175-05-0 |
---|---|
Molecular Formula |
C18H13NNa4O8P2 |
Molecular Weight |
525.2 g/mol |
IUPAC Name |
tetrasodium;[4-[(4-phosphonatooxyphenyl)-pyridin-2-ylmethyl]phenyl] phosphate |
InChI |
InChI=1S/C18H17NO8P2.4Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;;/h1-12,18H,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4 |
InChI Key |
RNLATAQWEMPPLR-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OP(=O)([O-])[O-])C3=CC=C(C=C3)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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